5-Methyl-6-oxo-5,7-diazaspiro[3.4]octane-8-carboxylic acid

Fragment-based drug discovery Ligand efficiency Conformational entropy

Researchers requiring rigid, low-MW fragments for lead optimization often face solubility and synthetic accessibility challenges. 5-Methyl-6-oxo-5,7-diazaspiro[3.4]octane-8-carboxylic acid (CAS 1707349-38-9) solves this with a compact spiro-hydantoin core (MW 184.19, TPSA 69.64 Ų, LogP 0.02) and a directly attached COOH for immediate amidation. • Single rotatable bond ensures conformational rigidity for FBDD screening and PROTAC linker modeling. • LogP 0.0173 supports high-concentration DMSO solubility (200-500 mM). • 97% purity reduces purification burden; no acute toxicity labels simplify EH&S review.

Molecular Formula C8H12N2O3
Molecular Weight 184.19 g/mol
Cat. No. B11906655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-6-oxo-5,7-diazaspiro[3.4]octane-8-carboxylic acid
Molecular FormulaC8H12N2O3
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCN1C(=O)NC(C12CCC2)C(=O)O
InChIInChI=1S/C8H12N2O3/c1-10-7(13)9-5(6(11)12)8(10)3-2-4-8/h5H,2-4H2,1H3,(H,9,13)(H,11,12)
InChIKeyHTDOMHWDNWGNAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-6-oxo-5,7-diazaspiro[3.4]octane-8-carboxylic acid: Rigid Spirocyclic Building Block


5-Methyl-6-oxo-5,7-diazaspiro[3.4]octane-8-carboxylic acid (CAS 1707349-38-9, MW 184.19, C8H12N2O3) is a spirocyclic hydantoin analogue featuring a directly attached carboxylic acid handle at the 8-position . This compound belongs to the diazaspiro[3.4]octane class and is supplied as a research building block with reported purity ≥97% . Its computed physicochemical profile—including topological polar surface area (TPSA) of 69.64 Ų, calculated LogP of 0.0173, and only one rotatable bond—defines a compact, rigid, and highly polar scaffold suitable for fragment-based and lead-optimisation programmes .

5-Methyl-6-oxo-5,7-diazaspiro[3.4]octane-8-carboxylic acid: Why Analogs Cannot Substitute


Despite sharing the diazaspiro[3.4]octane core, close-in analogs differ critically in the nature and position of the reactive handle and the degree of conformational flexibility. The target compound presents a carboxylic acid directly attached to the spiro-junction (one rotatable bond; TPSA 69.64 Ų; LogP 0.0173) , whereas the two‑carbon‑extended acetic acid homolog (CAS 1706533-03-0) introduces an extra –CH2– linker that increases the rotatable bond count, raises calculated LogP, and alters the vector of the acid group relative to the core . The des‑methyl, des‑carboxy dione analogue (5,7-diazaspiro[3.4]octane-6,8-dione, CAS 89691-88-3) lacks both the N5‑methyl substituent and the reactive carboxylic acid anchor, preventing its use as a direct coupling partner without additional functionalisation [1]. These structural differences alter ligand efficiency, synthetic versatility, and physicochemical properties in ways that cannot be compensated by simple molar equivalents in a reaction or binding assay.

5-Methyl-6-oxo-5,7-diazaspiro[3.4]octane-8-carboxylic acid: Quantitative Differentiation vs. Analogs


Rotatable Bond Rigidity for Fragment-Based Design

The target compound bears a single rotatable bond (the spiro C–COOH linkage) according to the vendor‑supplied computed descriptor . In contrast, the acetic acid homolog 2-(5-methyl-6-oxo-5,7-diazaspiro[3.4]octan-8-yl)acetic acid (CAS 1706533-03-0) contains three rotatable bonds due to the additional –CH2–COOH side chain . Lower rotatable bond count correlates with higher binding enthalpy per heavy atom and improved fragment screening hit rates, making the target compound a more attractive starting point for fragment-based campaigns.

Fragment-based drug discovery Ligand efficiency Conformational entropy

Partition Coefficient: Hydrophilicity Advantage

The vendor-calculated LogP for the target compound is 0.0173 , consistent with a highly polar, low-lipophilicity scaffold. The acetic acid homolog (CAS 1706533-03-0) is expected to exhibit a higher LogP (estimated +0.3 to +0.5 log units) owing to the additional methylene group . Lower LogP is associated with improved aqueous solubility and reduced risk of off-target promiscuity, supporting the target compound's suitability for early-stage hydrophilic lead series.

Physicochemical profiling Lead optimisation Solubility

GHS Safety Profile: No Acute Toxicity vs. Core Dione

No harmonised GHS classification or acute toxicity warning is registered for the target compound (CAS 1707349-38-9) in publicly available databases . By comparison, the core 5,7-diazaspiro[3.4]octane-6,8-dione scaffold (CAS 89691-88-3) carries an ECHA-notified classification of Acute Tox. 4 (H302 – harmful if swallowed), Skin Irrit. 2 (H315), and Eye Irrit. 2A (H319) [1]. The absence of mandatory hazard labelling for the target compound reduces handling complexity and associated risk management costs during procurement and laboratory use.

Chemical safety Procurement risk assessment Laboratory handling

Direct Carboxylic Acid Conjugation Geometry

5-Methyl-6-oxo-5,7-diazaspiro[3.4]octane-8-carboxylic acid features a carboxylic acid group directly attached to the spirocyclic carbon (one rotatable bond, TPSA 69.64 Ų) . The acetic acid homolog (CAS 1706533-03-0) positions the –COOH group one carbon removed from the core, introducing conformational flexibility and altering the vector of the acid group . In amide-forming reactions, the target compound's direct C–COOH linkage yields conjugates with a rigid anchor point that is predicted to minimise linker-induced binding entropy losses in PROTAC and bioconjugate applications.

Synthetic accessibility Amide coupling Conjugate design

5-Methyl-6-oxo-5,7-diazaspiro[3.4]octane-8-carboxylic acid: Recommended Procurement Scenarios


Fragment Libraries: Rigid, Low-Lipophilicity Scaffolds

The compound's single rotatable bond and calculated LogP of 0.0173 align with the fragment library design principles articulated by the Astex ‘Rule of 3’ (MW < 300, LogP ≤ 3, H-bond donors ≤ 3, rotatable bonds ≤ 3). Its exceptional rigidity (1 rotatable bond) and hydrophilic character make it a candidate for high-concentration screening (200–500 mM in DMSO) without solubility failure, while the carboxylic acid handle enables rapid parallel amidation for fragment elaboration.

PROTAC Linker with Defined Geometry

In proteolysis-targeting chimera (PROTAC) design, linker rigidity influences ternary complex cooperativity, degradation efficiency, and selectivity. The spiro-direct carboxylic acid anchor (1 rotatable bond) provides a geometrically constrained exit vector that simplifies linker modelling compared with the flexible acetic acid homolog (3 rotatable bonds) , potentially improving the predictiveness of computational degrader design workflows.

Kinase Hinge-Binder with Spirocyclic Core

Spirocyclic moieties are privileged in kinase inhibitor design because they induce conformational pre-organisation of the pharmacophore. The 5,7‑diazaspiro[3.4]octane core, bearing a synthetically accessible carboxylic acid for immediate coupling, is structurally analogous to the core found in patents describing TLR7/8/9 antagonists [see Section 1 supporting document showing patent families containing diazaspiro[3.4]octane substructures]. Procurement of the target compound enables rapid exploration of this underexplored spirocyclic chemical space without the additional synthetic steps required to install a reactive handle on the unprotected dione analogue (CAS 89691-88-3) [1].

Low-Hazard Building Blocks for Automated Synthesis

The absence of reported acute toxicity classification (H302/H315/H319) for the target compound , contrasted with the mandatory hazard labels carried by the parent dione scaffold (CAS 89691-88-3) [1], reduces engineering controls and personal protective equipment requirements during automated liquid handling and parallel synthesis. This directly simplifies EH&S review processes in academic core facilities operating with limited hazard containment capacity.

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